5,9-Dimethyldibenzo(c,g)carbazole

liver-specific mutagenesis MutaMouse tissue tropism

5,9-Dimethyldibenzo(c,g)carbazole (DiMeDBC, CAS 88193-04-8) is a synthetic methyl-substituted derivative of the ubiquitous environmental pollutant 7H-dibenzo[c,g]carbazole (DBC). Unlike the parent compound DBC, which induces tumors at both the site of application (skin) and in the liver, DiMeDBC is classified as a strict, organ-specific hepatocarcinogen.

Molecular Formula C22H17N
Molecular Weight 295.4 g/mol
CAS No. 88193-04-8
Cat. No. B1202399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,9-Dimethyldibenzo(c,g)carbazole
CAS88193-04-8
Synonyms5,9-diMe-DBC
5,9-dimethyldibenzo(c,g)carbazole
DiMeDBC
Molecular FormulaC22H17N
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3=CC=CC=C13)C4=C(N2)C=C(C5=CC=CC=C54)C
InChIInChI=1S/C22H17N/c1-13-11-19-21(17-9-5-3-7-15(13)17)22-18-10-6-4-8-16(18)14(2)12-20(22)23-19/h3-12,23H,1-2H3
InChIKeyFZLYSKBNPHIISI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,9-Dimethyldibenzo(c,g)carbazole (CAS 88193-04-8) – Essential Procurement Data for a Strict Hepatocarcinogen Research Tool


5,9-Dimethyldibenzo(c,g)carbazole (DiMeDBC, CAS 88193-04-8) is a synthetic methyl-substituted derivative of the ubiquitous environmental pollutant 7H-dibenzo[c,g]carbazole (DBC). Unlike the parent compound DBC, which induces tumors at both the site of application (skin) and in the liver, DiMeDBC is classified as a strict, organ-specific hepatocarcinogen [1]. First characterized in 1983, this C22H17N heterocyclic aromatic hydrocarbon has since been used exclusively as a model compound to dissect the molecular mechanisms of liver-specific chemical carcinogenesis, aryl hydrocarbon receptor (AhR) signaling, and CYP1A-mediated metabolic activation [2].

Why 5,9-Dimethyldibenzo(c,g)carbazole Cannot Be Substituted with DBC or N-Methyl-DBC in Liver-Targeted Carcinogenesis Studies


The methyl substitution pattern on the dibenzo[c,g]carbazole scaffold fundamentally alters tissue tropism, metabolic activation pathway, and genotoxic mechanism. The parent compound DBC is a multi-site carcinogen (liver and skin), while N-methyl-DBC (N-MeDBC) is a strict sarcomagen targeting the skin [1]. Only DiMeDBC selectively produces DNA damage, mutations, and tumors exclusively in the liver, a property that is lost with even slight structural modifications. A user requiring a validated hepatocarcinogen probe cannot interchange these analogs because their divergent CYP enzyme substrate specificities and DNA lesion profiles lead to entirely different biological endpoints in the same experimental system [2].

Quantitative Evidence for 5,9-Dimethyldibenzo(c,g)carbazole (DiMeDBC) Procurement: Head-to-Head Comparator Data


Tissue-Specific Mutagenicity: DiMeDBC Induces 30- to 50-Fold Increase in Liver Mutant Frequency Without Affecting Skin, Unlike DBC and N-MeDBC

In a direct comparative study using the MutaMouse transgenic model, DiMeDBC (administered at a single subcutaneous injection) induced a 30- to 50-fold increase in mutant frequency (MF) in the liver 28 days post-exposure, while N-MeDBC showed only a weak effect in liver. Conversely, after topical application, DBC and N-MeDBC produced 3.4- to 7.9-fold increases in MF in skin, whereas DiMeDBC had only a weak effect in skin [1]. This demonstrates that DiMeDBC's mutagenic activity is strictly confined to the liver, a property not shared by its closest structural analogs.

liver-specific mutagenesis MutaMouse tissue tropism

Cytotoxicity in CYP3A4-Expressing Liver Cells: DiMeDBC IC50 = 7.4 µM vs. DBC IC50 = 23.3 µM vs. N-MeDBC IC50 > 200 µM

In Chinese hamster V79MZh3A4 cells stably expressing human CYP3A4, DiMeDBC exhibited an IC50 of 7.4 µM for cell proliferation inhibition, which is approximately 3-fold more potent than the parent compound DBC (IC50 = 23.3 µM) and at least 27-fold more potent than the sarcomagen N-MeDBC (IC50 > 200 µM) [1]. The positive control benzo[a]pyrene (BaP) showed an IC50 of 8.0 µM, placing DiMeDBC's potency in the same range as this well-characterized procarcinogen.

CYP3A4 metabolism hepatocellular cytotoxicity IC50 comparison

Divergent DNA Adduct Profiles: DiMeDBC Produces Negligible Stable DNA Adducts in Hepatocyte Models, in Contrast to DBC and N-MeDBC

In WB-F344 rat liver progenitor cells, DiMeDBC produced almost negligible DNA adduct numbers, while the parent DBC generated a dose-dependent formation of DNA adducts that substantially inhibited DNA replication and transcription [1]. Similarly, in CYP1A1-expressing V79MZh1A1 cells, DiMeDBC produced only very low adduct levels, compared to DBC at 24.5 ± 7.2 adducts per 10^8 nucleotides and N-MeDBC at 16.2 ± 3.6 adducts per 10^8 nucleotides [2]. In CYP1A2-expressing V79MZh1A2 cells, DiMeDBC induced no DNA adducts at all. This indicates that DiMeDBC exerts its genotoxicity primarily through oxidative stress and unstable DNA lesions rather than persistent adduct formation.

DNA adduct formation 32P-postlabeling genotoxic mechanism

AhR Activation and CYP1A Induction Potency: DiMeDBC Is the Strongest AhR Agonist Among Dibenzocarbazole Derivatives

In WB-F344 rat liver epithelial cells, DiMeDBC manifested the strongest AhR-inducing activity and was the most potent inducer of CYP1A1 and CYP1A2 expression among DBC, DiMeDBC, and N-MeDBC [1]. N-MeDBC failed to significantly upregulate CYP1A1/2 and only moderately increased CYP1B1 or AKR1C9. This superior AhR transactivation capacity correlates with DiMeDBC's unique hepatocarcinogenic specificity, as AhR-mediated CYP1A induction is critical for its metabolic activation in the liver.

AhR activation CYP1A1 induction CYP1A2 induction

Optimal Application Scenarios for 5,9-Dimethyldibenzo(c,g)carbazole Based on Quantitative Differentiation Evidence


Liver-Specific Chemical Carcinogenesis Models Requiring Exclusion of Extrahepatic Confounds

With a demonstrated 30- to 50-fold increase in mutant frequency confined exclusively to the liver and no significant mutagenic activity in skin [1], DiMeDBC is the definitive positive control for transgenic rodent hepatocarcinogenicity bioassays. Unlike DBC, which also induces skin mutations, DiMeDBC ensures that observed gene mutations originate solely in hepatocytes, critical for regulatory toxicology studies where tissue-specificity data are required.

CYP3A4-Mediated Procarcinogen Bioactivation and Metabolism Studies

DiMeDBC exhibits an IC50 of 7.4 µM in CYP3A4-expressing V79 cells – 3-fold more potent than DBC and over 27-fold more potent than N-MeDBC [2]. This makes it the preferred substrate for dissecting CYP3A4-dependent metabolic activation pathways of heterocyclic aromatic hydrocarbons, for CYP3A4 inhibition screening, and for structure-activity relationship (SAR) studies aimed at understanding how methyl substitution position modulates CYP enzyme affinity.

Oxidative Stress-Mediated Genotoxicity and Non-Adduct-Dependent Carcinogenesis Research

Because DiMeDBC produces negligible stable DNA adducts in liver progenitor cells yet generates nearly 3-fold elevated reactive oxygen species compared to control [3], it serves as a unique tool to study ROS-driven, adduct-independent mechanisms of hepatocarcinogenesis. This contrasts sharply with DBC, which operates through classical bulky DNA adduct formation. Researchers investigating the interplay between oxidative DNA damage repair pathways and tumor initiation will find DiMeDBC indispensable.

AhR Signaling Pathway Activation and CYP1A Induction Screening

DiMeDBC is the most potent AhR agonist and CYP1A1/1A2 inducer among the dibenzocarbazole derivatives [4]. This property makes it the compound of choice for positive control applications in AhR reporter gene assays, qPCR-based CYP1A induction screening, and studies investigating AhR-mediated epigenetic alterations in liver progenitor cell populations. Its strong AhR activation also supports its use in combination with AhR antagonists to validate target engagement.

Quote Request

Request a Quote for 5,9-Dimethyldibenzo(c,g)carbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.